Cas no 6386-29-4 (2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester)
2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester
-
- Inchi: 1S/C15H21ClO10/c1-7(17)23-10-11(24-8(2)18)13(25-9(3)19)15(22-6-5-16)26-12(10)14(20)21-4/h10-13,15H,5-6H2,1-4H3/t10-,11-,12-,13+,15+/m0/s1
- InChI Key: AWURIAXZAPXHSB-XOBFJNJYSA-N
- SMILES: C(=O)(O[C@@H]1[C@@H](C(=O)OC)O[C@H]([C@H](OC(=O)C)[C@H]1OC(=O)C)OCCCl)C
2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL2153-100mg |
2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester |
6386-29-4 | 100mg |
£193.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2153-250mg |
2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester |
6386-29-4 | 250mg |
£375.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2153-500mg |
2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester |
6386-29-4 | 500mg |
£635.00 | 2025-02-21 |
2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester
Comprehensive Overview of 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester (CAS No. 6386-29-4)
The compound 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester (CAS No. 6386-29-4) is a specialized derivative of glucuronic acid, widely recognized in the field of carbohydrate chemistry and pharmaceutical research. This molecule features a unique combination of functional groups, including acetyl protection, a chloroethyl linker, and a methyl ester, making it a versatile intermediate for synthetic applications. Its β-D-glucopyranosiduronic acid backbone is particularly significant in drug conjugation and prodrug design, aligning with current trends in targeted drug delivery systems.
In recent years, the demand for glycosidic derivatives like 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester has surged due to their role in enhancing drug solubility and bioavailability. Researchers are increasingly exploring its potential in bioconjugation and enzyme-responsive prodrugs, topics frequently searched in academic databases and AI-driven platforms. The compound's acetyl-protected groups offer stability during synthetic processes, while the chloroethyl moiety provides a reactive handle for further modifications, a feature highly valued in medicinal chemistry.
The structural complexity of CAS No. 6386-29-4 also makes it a subject of interest in glycobiology and chemical biology. Its application in synthesizing glycosyl donors for oligosaccharide assembly addresses a key challenge in carbohydrate-based vaccine development. This aligns with the growing focus on glycan-targeted therapies, a hot topic in immunotherapy and infectious disease research. The compound's methyl ester group further enhances its utility in lipophilic formulations, catering to the pharmaceutical industry's need for improved drug delivery systems.
From an analytical perspective, 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester is characterized by advanced techniques such as NMR spectroscopy and mass spectrometry, which are frequently queried in search engines by chemists validating synthetic pathways. Its CAS No. 6386-29-4 serves as a critical identifier in chemical databases, ensuring precise retrieval in patent literature and regulatory submissions. The compound's purity and stability under various conditions are often discussed in forums focusing on scale-up synthesis and GMP compliance.
Environmental and regulatory considerations for 6386-29-4 are also noteworthy. While not classified as hazardous, its synthesis requires adherence to green chemistry principles, a trending topic in sustainable pharmaceutical manufacturing. The compound's biodegradability and potential metabolites are subjects of ongoing research, reflecting the industry's shift toward eco-friendly intermediates. This aspect resonates with search queries related to green solvents and waste reduction in organic synthesis.
In conclusion, 2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester (CAS No. 6386-29-4) exemplifies the intersection of traditional carbohydrate chemistry and modern drug development. Its multifaceted applications—from prodrug engineering to glycan synthesis—position it as a compound of enduring relevance. As search trends indicate rising interest in precision medicine and biocompatible materials, this molecule is poised to remain a focal point in both academic and industrial research.
6386-29-4 (2-Chloroethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid methyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)